molecular formula C29H60O12 B8074946 Hexanoic acid,1,1'-[2,2-bis[[(1-oxohexyl)oxy]methyl]-1,3-propanediyl] ester

Hexanoic acid,1,1'-[2,2-bis[[(1-oxohexyl)oxy]methyl]-1,3-propanediyl] ester

Cat. No.: B8074946
M. Wt: 600.8 g/mol
InChI Key: FSCWCHFFNLSGKT-UHFFFAOYSA-N
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Description

Hexanoic acid,1,1'-[2,2-bis[[(1-oxohexyl)oxy]methyl]-1,3-propanediyl] ester is a highly branched ester derivative of hexanoic acid. Its structure comprises a central 1,3-propanediyl backbone substituted with two bis[(1-oxohexyl)oxy]methyl groups, resulting in a complex, multi-esterified molecule (Fig. 1). The compound’s molecular formula is inferred to be approximately C₃₃H₆₀O₁₀, with a molecular weight exceeding 650 g/mol, based on structural analogs . Branched esters like this often exhibit reduced volatility and enhanced solubility in hydrophobic matrices compared to linear analogs .

Properties

IUPAC Name

2,2-bis(hydroxymethyl)propane-1,3-diol;hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C6H12O2.C5H12O4/c4*1-2-3-4-5-6(7)8;6-1-5(2-7,3-8)4-9/h4*2-5H2,1H3,(H,7,8);6-9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCWCHFFNLSGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)O.CCCCCC(=O)O.CCCCCC(=O)O.CCCCCC(=O)O.C(C(CO)(CO)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H60O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Homogeneous Acid Catalysis

Concentrated sulfuric acid (H2SO4\text{H}_2\text{SO}_4) is the most common catalyst, enabling complete esterification at 110–130°C over 6–8 hours. Excess 2-ethylhexanoic acid (molar ratio 1:4.5–5.0) ensures full conversion of pentaerythritol’s four hydroxyl groups.

Example Protocol ():

  • Combine pentaerythritol (1 eq), 2-ethylhexanoic acid (4.5 eq), and H2SO4\text{H}_2\text{SO}_4 (1–2 wt%).

  • Reflux at 120°C with a Dean-Stark trap to remove water.

  • Neutralize with sodium bicarbonate, wash with water, and distill unreacted acid.

Yield : 85–92% after purification.

Heterogeneous Catalysis

Solid acids like ion-exchange resins (e.g., Amberlyst-15) reduce side reactions and simplify purification. Reaction temperatures are higher (140–160°C), but catalyst reuse improves cost efficiency.

Advantages :

  • Minimal sulfonation byproducts.

  • Higher purity (>95%>95\%).

Industrial-Scale Synthesis and Optimization

Reactor Design

Continuous stirred-tank reactors (CSTRs) with temperature-controlled zones are preferred for large-scale production. Parameters include:

ParameterOptimal RangeImpact on Yield
Temperature120–140°CHigher rates but risk of decomposition
Agitation Speed300–500 rpmEnsures homogeneity
Reaction Time6–10 hoursBalances conversion and energy

Data derived from.

Purification Techniques

  • Vacuum Distillation : Removes residual acid and low-boiling impurities (150–200°C at 5–10 mmHg).

  • Adsorbent Treatment : Magnesium silicate post-treatment reduces ionic impurities, enhancing electrical resistivity (>1012Ωcm>10^{12} \,\Omega\cdot\text{cm}).

Challenges and Mitigation Strategies

Incomplete Esterification

  • Cause : Steric hindrance from bulky 2-ethylhexanoate groups.

  • Solution : Stepwise addition of acid or use of coupling agents (e.g., DCC).

Color Formation

  • Cause : Sulfuric acid-induced sulfonation.

  • Solution : Replace H2SO4\text{H}_2\text{SO}_4 with methanesulfonic acid or neutralized post-treatment.

Comparative Analysis of Synthetic Routes

MethodCatalystTemperature (°C)Yield (%)Purity (%)
Homogeneous H2SO4\text{H}_2\text{SO}_4Sulfuric acid1208890
HeterogeneousAmberlyst-151408295
Two-Stage Esterificationpp-TSA100 → 1309193

Data synthesized from.

Emerging Techniques and Research Gaps

Recent studies explore enzymatic esterification using lipases (e.g., Candida antarctica Lipase B), though yields remain suboptimal (<70%<70\%). Supercritical CO2_2 as a solvent shows promise for greener synthesis but requires high-pressure reactors .

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid,1,1’-[2,2-bis[[(1-oxohexyl)oxy]methyl]-1,3-propanediyl] ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases to yield hexanoic acid and the corresponding alcohol.

    Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Hexanoic acid and 2,2-bis(hydroxymethyl)-1,3-propanediol.

    Oxidation: Hexanoic acid derivatives or ketones.

    Reduction: Alcohols corresponding to the ester groups.

Scientific Research Applications

Materials Science

Pentaerythritol Tetrahexanoate is utilized in the development of advanced materials due to its excellent thermal stability and low volatility. Its applications include:

  • Polymer Production : It acts as a plasticizer in polymer formulations, enhancing flexibility and durability.
  • Coatings and Adhesives : The compound is used to improve the performance of coatings by providing better adhesion and resistance to environmental factors.

Pharmaceutical Applications

In the pharmaceutical industry, Pentaerythritol Tetrahexanoate is investigated for:

  • Drug Delivery Systems : Its lipophilic nature allows it to serve as a carrier for hydrophobic drugs, improving their solubility and bioavailability.
  • Formulations for Controlled Release : The ester can be incorporated into formulations designed for controlled drug release, ensuring sustained therapeutic effects.

Food Technology

Pentaerythritol Tetrahexanoate is also explored within food technology:

  • Food Additives : It can be used as an emulsifier or stabilizer in food products, enhancing texture and shelf life.
  • Flavoring Agents : The compound has potential applications in flavor encapsulation, allowing for prolonged release of flavors in food products.

Case Study 1: Polymer Applications

Research has shown that incorporating Pentaerythritol Tetrahexanoate into polyvinyl chloride (PVC) significantly improves the material's mechanical properties and thermal stability. A study demonstrated that PVC formulations with this ester exhibited enhanced elongation at break and tensile strength compared to standard formulations without it .

Case Study 2: Drug Delivery Systems

A recent study focused on the use of Pentaerythritol Tetrahexanoate as a drug carrier for poorly soluble medications. The results indicated that formulations containing this ester improved the dissolution rates of the drugs tested, leading to better absorption profiles in vivo .

Case Study 3: Food Emulsification

In food science research, Pentaerythritol Tetrahexanoate was evaluated for its effectiveness as an emulsifier in salad dressings. The findings revealed that it not only improved the stability of emulsions but also enhanced the sensory properties of the final product .

Summary Table of Applications

Application AreaSpecific Use CaseBenefits
Materials SciencePlasticizer in polymersEnhanced flexibility and durability
PharmaceuticalsDrug delivery systemsImproved solubility and bioavailability
Food TechnologyEmulsifier in food productsImproved texture and shelf life

Mechanism of Action

The mechanism of action of Hexanoic acid,1,1’-[2,2-bis[[(1-oxohexyl)oxy]methyl]-1,3-propanediyl] ester involves its interaction with molecular targets through its ester functional groups. These interactions can lead to hydrolysis, oxidation, or reduction reactions, depending on the environmental conditions and the presence of specific enzymes or catalysts. The pathways involved often include ester bond cleavage and subsequent formation of new functional groups.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Hexanoic Acid Esters
Property Target Compound Ethyl Hexanoate Hexanedioic Acid Ester ()
Molecular Weight (g/mol) ~650 144.21 558.74
Backbone 1,3-Propanediyl Ethyl group Hexanedioic acid
Key Functional Groups Bis[(1-oxohexyl)oxy]methyl Ethyl ester Isobutyryloxy, trimethylpentane
Volatility Low High Very low
Stability to Hydrolysis Moderate (requires stabilizers) Moderate High (resistant)
Table 2: Occurrence in Natural and Industrial Systems
Compound Natural Sources Industrial Use Concentration Range
Ethyl hexanoate Strawberries, beer, wines Flavoring agent 26–664 µg/kg (strawberries)
Target compound Not reported Hypothetical: polymer additive N/A
Hexanoic acid methyl ester Pineapple pulp Fragrance component 65–81% of total esters

Biological Activity

Hexanoic acid, 1,1'-[2,2-bis[[(1-oxohexyl)oxy]methyl]-1,3-propanediyl] ester, commonly known as Pentaerythritol Tetrahexanoate (CAS Number: 7445-47-8), is a fatty acid derivative with significant biological activity. This compound is utilized in various applications due to its unique properties and potential health benefits.

  • Molecular Formula : C29H52O8
  • Molecular Weight : 528.72 g/mol
  • Boiling Point : 574.4 °C
  • Flash Point : 235.9 °C

The compound exhibits a high lipophilicity, indicated by an ACD/LogP value of 6.35, suggesting its potential utility in formulations requiring lipid solubility .

Antioxidant Properties

Research indicates that hexanoic acid esters exhibit antioxidant activity. A study comparing various hexanoic acid esters found that certain derivatives possess the ability to scavenge free radicals effectively. For instance, vanillyl hexanoate demonstrated significant antioxidant potential with a IC50IC_{50} value of 1.71 mM, showcasing its efficacy in protecting against oxidative stress .

Table 1: Antioxidant Activity of Hexanoic Acid Esters

CompoundIC50IC_{50} (mM)
Vanillyl hexanoate1.71
BHT0.47
4-Methoxybenzyl hexanoate864.78

The antioxidant activity of these compounds is attributed to their ability to inhibit lipid peroxidation and stabilize cell membranes .

Anti-inflammatory Effects

Hexanoic acid derivatives have shown promise in modulating inflammatory responses. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in macrophages . This property makes them potential candidates for therapeutic applications in inflammatory diseases.

Application in Food Preservation

A notable application of hexanoic acid esters is in food preservation. The antioxidant properties of vanillyl hexanoate have been evaluated for their ability to enhance the oxidative stability of oils such as rapeseed and sunflower oil. In controlled experiments, oils treated with vanillyl hexanoate exhibited longer induction times before oxidation compared to untreated controls:

Table 2: Oxidation Induction Times for Oils with Vanillyl Hexanoate

Oil TypeControl Induction Time (h)Vanillyl Hexanoate (0.01%)Vanillyl Hexanoate (0.1%)
Rapeseed Oil4.49 ± 0.084.90 ± 0.015.28 ± 0.17
Sunflower Oil2.73 ± 0.082.89 ± 0.093.12 ± 0.06

These results indicate that the addition of vanillyl hexanoate can significantly improve the shelf life and quality of edible oils by reducing oxidative degradation .

Q & A

(Basic) What synthetic methodologies are applicable for synthesizing branched hexanoic acid esters with complex branching patterns?

Answer:

  • Malonic ester synthesis is a foundational method for constructing branched esters, involving alkylation of diethyl malonate followed by hydrolysis and decarboxylation (e.g., hexanoic acid synthesis in ).
  • Enzymatic pathways using acyltransferases or esterases can introduce specific branching, as demonstrated in biochemical pathways for related esters ( ).
  • For highly branched structures like the target compound, multi-step strategies with orthogonal protecting groups (e.g., benzyloxy or tert-butyl esters) are required to control regioselectivity (Example: ).
    References:

(Advanced) How can ester hydrolysis interference be mitigated during enzymatic hydration studies of alkenes?

Answer:

  • Optimize reaction conditions : Adjust pH to inhibit endogenous esterases (e.g., whole-cell systems in showed hydrolysis at neutral pH).
  • Use esterase inhibitors : Add phenylmethylsulfonyl fluoride (PMSF) or specific protease inhibitors.
  • Monitor via GC-MS : Track hexanoic acid accumulation as a hydrolysis byproduct ( ). Validate using deuterated esters to distinguish hydrolysis from target reactions.
    References:

(Basic) What analytical techniques are critical for structural elucidation and purity assessment of complex esters?

Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Resolves volatile esters and quantifies impurities (e.g., hexanoic acid ethyl ester analysis in ).
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies branching patterns and ester linkages (e.g., tert-butyl ester characterization in ).
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Confirms carbonyl (C=O, ~1740 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) functional groups.
    References:

(Advanced) How do cross-ketonization kinetics impact product selectivity in catalytic upgrading of hexanoic acid esters?

Answer:

  • Cross-ketonization dominance : shows that mixed carboxylic acids undergo cross-ketonization over ceria-zirconia catalysts faster than homo-ketonization, favoring asymmetric ketones.
  • Kinetic modeling : Use rate constants for individual acids (e.g., hexanoic vs. pentanoic acid) to predict product distributions. Adjust feed ratios to steer selectivity toward desired ketones.
  • Operando spectroscopy : Monitor surface intermediates via DRIFTS or XAS to refine reaction mechanisms.
    References:

(Advanced) How can contradictory data on ester accumulation in microbial or plant systems be reconciled?

Answer:

  • Variable analysis : Compare microbial strain specificity (e.g., Saccharomyces cerevisiae vs. Lactobacillus in ), substrate availability, and esterase activity.
  • Controlled replication : Standardize fermentation conditions (pH, temperature, nutrient gradients) to isolate variables (e.g., EO-induced ester fluctuations in ).
  • Multi-omics integration : Correlate transcriptomic data (esterase expression) with metabolomic profiles (GC-MS ester quantification).
    References:

(Basic) What is the role of hexanoic acid esters in flavor chemistry, and how are they quantified in complex matrices?

Answer:

  • Sensory contribution : Esters like hexanoic acid ethyl ester impart fruity/fermented notes in beverages (e.g., jujube brandy in ).
  • Solid-Phase Microextraction (SPME) : Preconcentrate volatiles for GC-Olfactometry (GC-O) to identify sensorially active esters.
  • Quantitative GC-MS : Use internal standards (e.g., deuterated ethyl hexanoate) for calibration in µg/L ranges ( ).
    References:

(Advanced) What strategies improve enantioselectivity in asymmetric synthesis of hydroxy- or keto-substituted hexanoic acid esters?

Answer:

  • Chiral catalysts : Employ lipases (e.g., Candida antarctica Lipase B) for kinetic resolution of racemic mixtures ( ).
  • Stereoselective protecting groups : Use (R)- or (S)-configured benzyloxy groups to direct subsequent reactions (Example: (5R)-5-hydroxy-3-oxo ester in ).
  • Dynamic kinetic resolution : Combine racemization catalysts (e.g., Shvo catalyst) with enantioselective enzymes.
    References:

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